molecular formula C17H18ClN5O B11140486 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11140486
M. Wt: 343.8 g/mol
InChI Key: CZDIFQGAYWJRGA-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . For the specific synthesis of this compound, the following steps can be involved:

  • Synthesis of 6-chloro-1H-indole from appropriate starting materials.
  • Alkylation of 6-chloro-1H-indole with 2-bromoethylamine to form the intermediate.
  • Coupling of the intermediate with 3-(2-pyrimidinylamino)propanamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindoles.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to its specific substitution pattern and the presence of both indole and pyrimidine moieties. This combination can result in distinct biological activities and applications compared to other indole derivatives.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H18ClN5O/c18-14-3-2-13-5-10-23(15(13)12-14)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22)

InChI Key

CZDIFQGAYWJRGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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